molecular formula C17H24BrNO4 B10862295 Anisodamine hydrobromide

Anisodamine hydrobromide

Cat. No.: B10862295
M. Wt: 386.3 g/mol
InChI Key: KMYQCELRVANQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anisodamine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus. It is primarily used in the medical field for its anticholinergic properties, which help in treating various conditions such as smooth muscle spasms, vascular diseases, and certain types of poisoning. This compound has been widely studied for its therapeutic potential, particularly in improving microcirculation and protecting endothelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisodamine hydrobromide can be synthesized from tropane alkaloids extracted from plants like Datura. The synthetic route involves the esterification of tropine with tropic acid, followed by bromination to form the hydrobromide salt. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification and bromination processes .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of tropane alkaloids from plant sources, followed by chemical synthesis. The process includes quality control measures to ensure the purity and efficacy of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions: Anisodamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated anisodamine, reduced amine derivatives, and various halogenated compounds.

Scientific Research Applications

Anisodamine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Anisodamine hydrobromide exerts its effects primarily through its anticholinergic activity. It competes with acetylcholine for binding to muscarinic receptors, thereby inhibiting the parasympathetic nervous system. This leads to reduced smooth muscle contractions and decreased secretion of bodily fluids. Additionally, it has been shown to protect endothelial cells by preserving the integrity of the glycocalyx and reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its lower toxicity and specific action on peripheral muscarinic receptors, making it safer for use in treating vascular and smooth muscle disorders. Its ability to protect endothelial cells and improve microcirculation further distinguishes it from other similar compounds .

Properties

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYQCELRVANQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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